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molecular formula C7H10BNO2 B6333694 (6-Ethylpyridin-3-yl)boronic acid CAS No. 1001907-69-2

(6-Ethylpyridin-3-yl)boronic acid

Cat. No. B6333694
M. Wt: 150.97 g/mol
InChI Key: LPXSVMTZVQACFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08912227B1

Procedure details

Into a 500-mL 3-necked round-bottom flask (1 atm) purged and maintained with an inert atmosphere of nitrogen, was placed 5-bromo-2-ethylpyridine (3 g, 16.12 mmol, 1.00 equiv) and tetrahydrofuran (200 mL). To the resulting mixture was then added n-BuLi (8.4 mL, 2.5 M) dropwise with stirring at −78° C. The resulting solution was stirred for 30 min at −78° C. in an ethanol/N2 bath. To the resulting mixture was then added triethyl borate (4.7 g, 32.19 mmol, 2.00 equiv) dropwise with stirring at −78° C. The resulting solution was allowed to react, with stirring, overnight at room temperature. The reaction was then quenched by the addition of methanol (20 mL) and water (0.5 mL). The resulting mixture was then concentrated under vacuum. The resulting solution was diluted with methanol (10 mL). The resulting residue (10 mL) was purified by Flash-Prep-HPLC (reversed column) with the following conditions (IntelFlash-1): Column, C18 silica gel; mobile phase, A:water with trifluoroacetic acid (0.05%); B: MeCN=1/100 increasing to A:water with trifluoroacetic acid (0.05%); B: MeCN=20/100 within 25 min; Detector, UV 254 nm to yield of (6-ethylpyridin-3-yl)boronic acid as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
Quantity
4.7 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH3:9])=[N:6][CH:7]=1.[Li]CCCC.[B:15](OCC)([O:19]CC)[O:16]CC>O1CCCC1>[CH2:8]([C:5]1[N:6]=[CH:7][C:2]([B:15]([OH:19])[OH:16])=[CH:3][CH:4]=1)[CH3:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC
Step Two
Name
Quantity
8.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
4.7 g
Type
reactant
Smiles
B(OCC)(OCC)OCC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at −78° C. in an ethanol/N2 bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500-mL 3-necked round-bottom flask (1 atm) purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of methanol (20 mL) and water (0.5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was then concentrated under vacuum
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with methanol (10 mL)
CUSTOM
Type
CUSTOM
Details
The resulting residue (10 mL) was purified by Flash-Prep-HPLC (reversed column) with the following conditions (IntelFlash-1)
WAIT
Type
WAIT
Details
B: MeCN=20/100 within 25 min
Duration
25 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)C1=CC=C(C=N1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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